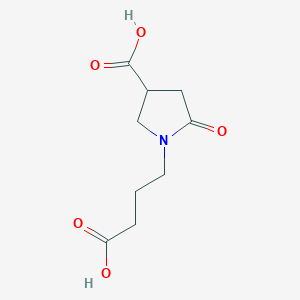
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features both carboxylic acid and pyrrolidine functionalities
Mechanism of Action
Target of Action
Related compounds such as methylxanthines are known to antagonize adenosine receptors in the central nervous system and peripheral tissues
Mode of Action
It’s worth noting that related compounds like b12-independent glycerol dehydratase produce a 3-amino-3-carboxypropyl radical
Biochemical Pathways
Related compounds have been found to be involved in the metabolism of α-amino acids
Pharmacokinetics
It’s worth noting that urinary excretion of related compounds like pentoxifylline metabolites consists almost exclusively of 1-[3-carboxypropyl]-3,7-dimethylxanthine
Result of Action
Related compounds like 3-(3-amino-3-carboxypropyl)-5,6-dihydrouridine have been found in trnalys(uuu) from trypanosoma brucei , suggesting that this compound might have similar effects
Action Environment
Exposure to environmental phenols and parabens, phthalates, organophosphate pesticides, and trace elements has been associated with attention deficit hyperactivity disorder (adhd) symptoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as crystallization or chromatography are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(3-Carboxypropyl)-3,7-dimethylxanthine: This compound shares a similar carboxypropyl group but differs in its core structure.
Poly(3-carboxypropyl)thiophene: Another compound with a carboxypropyl group, used in different applications.
Uniqueness
1-(3-Carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of carboxylic acid and pyrrolidine functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific and industrial applications.
Properties
IUPAC Name |
1-(3-carboxypropyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5/c11-7-4-6(9(14)15)5-10(7)3-1-2-8(12)13/h6H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLXJRFTBYQGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


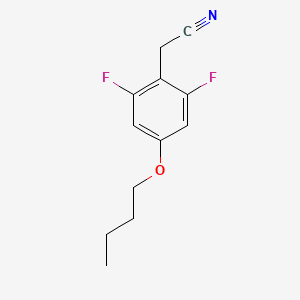

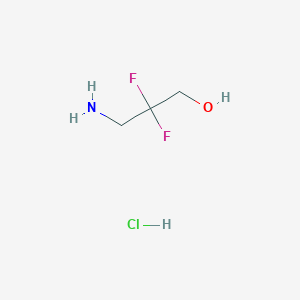
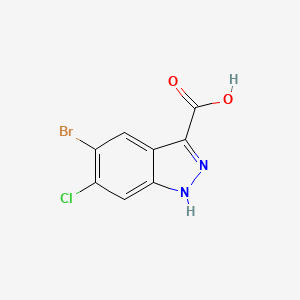
![9-bromo-3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1380539.png)


![2-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]acetic acid](/img/structure/B1380542.png)
![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B1380546.png)
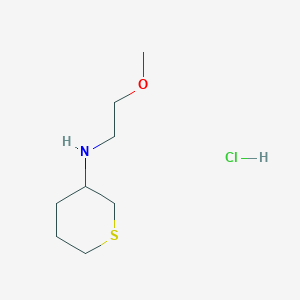
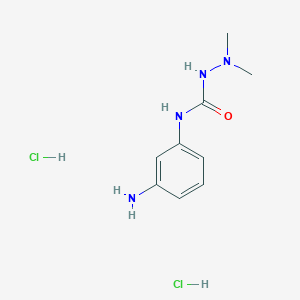
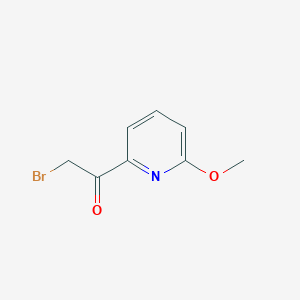
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)

